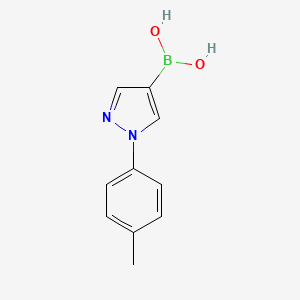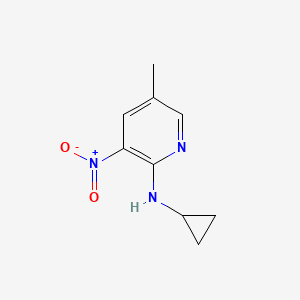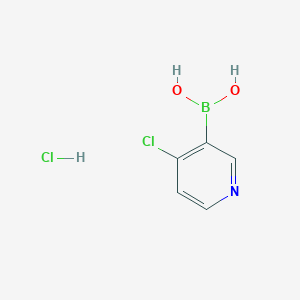
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine
概要
説明
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine , also known by its chemical formula C₉H₁₃N₃ , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and contains an ethyl group attached to the 2-position of the pyrimidine ring. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine involves several steps. One common approach is the condensation reaction between 2-methyl-4-pyrimidinyl aldehyde and ethylamine . The reaction proceeds under suitable conditions (such as reflux in an appropriate solvent) to yield the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and exploring alternative reagents.
Molecular Structure Analysis
The molecular structure of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine consists of a pyrimidine ring with an ethyl group attached to the 2-position. The nitrogen atom at the 4-position bears the methyl group. The compound’s three-dimensional arrangement influences its properties, reactivity, and biological interactions.
Chemical Reactions Analysis
- Alkylation : The ethyl group can undergo alkylation reactions, leading to the modification of the compound’s properties.
- Reductive Amination : Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine can participate in reductive amination reactions, forming secondary amines.
- Acetylation : The nitrogen atom in the pyrimidine ring may react with acetylating agents, resulting in acetylated derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the crystalline form.
- Solubility : Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine exhibits solubility in various solvents, affecting its practical use.
- Stability : Stability under different conditions (e.g., temperature, pH) is crucial for its storage and handling.
科学的研究の応用
Catalysis and Organic Synthesis
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine, as part of the pyrimidine family, plays a crucial role in the field of catalysis and organic synthesis. A review highlighted the significant use of hybrid catalysts in synthesizing pyranopyrimidine cores, essential precursors in the pharmaceutical and medicinal industries. The structural complexity of 5H-pyrano[2,3-d]pyrimidine scaffolds poses a challenge in development, but hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to overcome these difficulties. The review focuses on the broader catalytic applications for developing lead molecules in this context (Parmar, Vala, & Patel, 2023).
Understanding the Toxicity and Environmental Impact
Another research avenue involves studying the toxicity and environmental impact of compounds related to ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine. A study on food-derived heterocyclic amines (HAs) investigates their role in breast cancer. These compounds, found in meats cooked by ordinary methods, have been shown to be mammary carcinogens in rodent models. The review discusses the need for more research on the interaction between HAs and other dietary factors with respect to mammary carcinogenesis, providing insight into potential health risks (Snyderwine, 1994).
Analytical Techniques in Food Safety
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and related compounds are also central in food safety research. A review discusses the analysis of PhIP (a heterocyclic aromatic amine) and its phase I and phase II metabolites in biological matrices, foodstuff, and beverages. The review emphasizes that liquid chromatography coupled to mass spectrometry is preferred for qualitative and quantitative analysis of PhIP and its metabolites, highlighting the importance of these analytical techniques in understanding the carcinogenic or detoxification products of PhIP in various matrices (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Review of Specific Compounds
Studies also focus on the review of specific compounds related to ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and their impacts. For instance, the review on the genotoxicity of 1-Ethyl-1-nitrosourea (ENU) provides a comprehensive understanding of the mutagenic and carcinogenic effects of ENU, offering insights into its mechanisms and potential as a research tool for understanding chemical mutagenesis in mouse germ cells (Shibuya & Morimoto, 1993).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential to determine safe handling practices.
- Flammability : Evaluate its flammability and explosion hazards.
- Environmental Impact : Consider its impact on the environment during production and disposal.
将来の方向性
- Biological Activity : Investigate potential pharmacological activities, such as antimicrobial or anticancer properties.
- Derivatives : Explore structural modifications to enhance desired properties.
- Industrial Applications : Assess its feasibility in industrial processes.
特性
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWIYXVMIKJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














